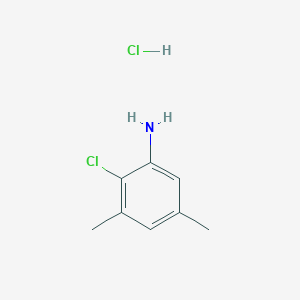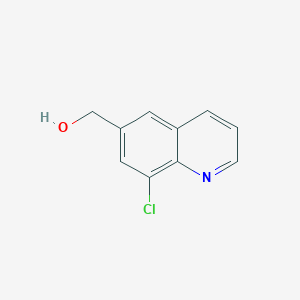![molecular formula C11H13N3O2S B11716112 (2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11716112.png)
(2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-1,3-thiazolidin-2-ylidene[(2E)-2-[(2E)-3-(5-méthylfuran-2-yl)propylidène]hydrazine] est un composé organique complexe qui présente une structure de base de thiazolidinone
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-oxo-1,3-thiazolidin-2-ylidene[(2E)-2-[(2E)-3-(5-méthylfuran-2-yl)propylidène]hydrazine] implique généralement la condensation d'un dérivé de thiazolidinone avec une hydrazone. Les conditions de réaction nécessitent souvent un solvant tel que l'éthanol ou le méthanol et un catalyseur comme l'acide acétique. La réaction est généralement effectuée sous reflux pour garantir une conversion complète des réactifs en le produit désiré.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 4-oxo-1,3-thiazolidin-2-ylidene[(2E)-2-[(2E)-3-(5-méthylfuran-2-yl)propylidène]hydrazine] peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par des nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénures d'alkyle en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés de thiazolidinone substitués.
Applications de la recherche scientifique
Chimie
En chimie, la 4-oxo-1,3-thiazolidin-2-ylidene[(2E)-2-[(2E)-3-(5-méthylfuran-2-yl)propylidène]hydrazine] est utilisée comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet la création de diverses bibliothèques chimiques pour la découverte de médicaments.
Biologie
En recherche biologique, ce composé est étudié pour son potentiel d'inhibiteur enzymatique. Il peut interagir avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de nouveaux agents thérapeutiques.
Médecine
En médecine, la 4-oxo-1,3-thiazolidin-2-ylidene[(2E)-2-[(2E)-3-(5-méthylfuran-2-yl)propylidène]hydrazine] est étudiée pour ses propriétés antimicrobiennes et anticancéreuses. Sa capacité à inhiber des enzymes et des voies spécifiques en fait un composé prometteur pour le développement de médicaments.
Industrie
Dans le secteur industriel, ce composé est utilisé dans la synthèse de matériaux avancés. Ses propriétés chimiques uniques permettent le développement de polymères et d'autres matériaux ayant des fonctionnalités spécifiques.
Mécanisme d'action
Le mécanisme d'action de la 4-oxo-1,3-thiazolidin-2-ylidene[(2E)-2-[(2E)-3-(5-méthylfuran-2-yl)propylidène]hydrazine] implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut se lier au site actif des enzymes, inhibant leur activité et affectant ainsi diverses voies biochimiques. Cette interaction peut conduire à la modulation des processus cellulaires, ce qui la rend utile dans les applications thérapeutiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its antimicrobial and anticancer properties. Its ability to inhibit specific enzymes and pathways makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials. Its unique chemical properties allow for the development of polymers and other materials with specific functionalities.
Mécanisme D'action
The mechanism of action of (2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This interaction can lead to the modulation of cellular processes, making it useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole
- 1-(5,5,5-trichloropentyl)-1H-1,2,3-benzotriazole
- 1-phényl-1H-1,2,4-triazole-3-thiol
Unicité
Comparée à des composés similaires, la 4-oxo-1,3-thiazolidin-2-ylidene[(2E)-2-[(2E)-3-(5-méthylfuran-2-yl)propylidène]hydrazine] se distingue par sa structure de base unique de thiazolidinone. Cette structure confère des propriétés chimiques et biologiques spécifiques qui ne sont pas observées dans d'autres composés similaires.
Propriétés
Formule moléculaire |
C11H13N3O2S |
|---|---|
Poids moléculaire |
251.31 g/mol |
Nom IUPAC |
(2Z)-2-[(Z)-3-(5-methylfuran-2-yl)propylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H13N3O2S/c1-8-4-5-9(16-8)3-2-6-12-14-11-13-10(15)7-17-11/h4-6H,2-3,7H2,1H3,(H,13,14,15)/b12-6- |
Clé InChI |
POIFXWOTABHSKM-SDQBBNPISA-N |
SMILES isomérique |
CC1=CC=C(O1)CC/C=N\N=C/2\NC(=O)CS2 |
SMILES canonique |
CC1=CC=C(O1)CCC=NN=C2NC(=O)CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)

![4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B11716034.png)
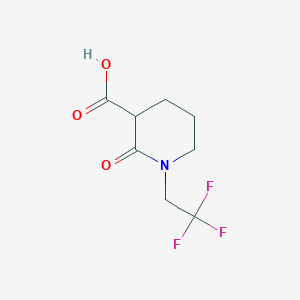
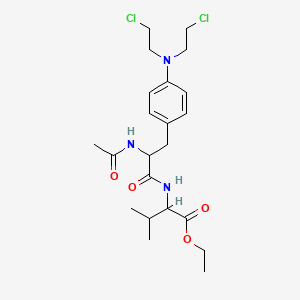

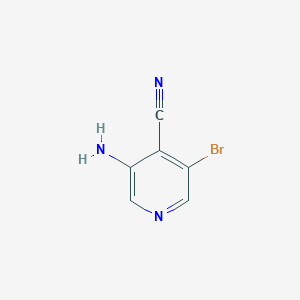
![1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716058.png)

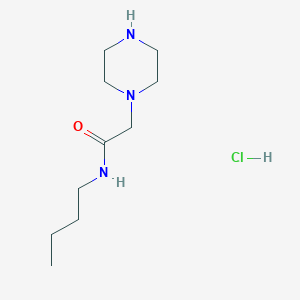
![5-iodo-3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11716091.png)
